- Catalytic investigations of calix[4]arene scaffold based phase transfer catalystTetrahedron Letters, 2007, 48(26), 4489-4493,
Cas no 946-80-5 (Benzyl phenyl ether)

Benzyl phenyl ether structure
Produktname:Benzyl phenyl ether
Benzyl phenyl ether Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (Benzyloxy)benzene
- Benzyl Phenyl Ether
- Benzyloxybenzene
- Phenyl benzyl ether
- Benzene, (phenoxymethyl)-
- Ether, benzyl phenyl
- benzyloxy-benzene
- BENZYLPHENYLETHER
- .alpha.-Phenylanisole
- Anisole, .alpha.-phenyl-
- Benzyl phenyl ether, 98%
- BUE863N0L8
- BOTNYLSAWDQNEX-UHFFFAOYSA-N
- (phenylmethoxy)benzene
- phenoxymethylbenzene
- alpha-Phenylanisole
- Anisole, alpha-phenyl-
- benzylphenyl ether
- phenylmethoxybenzene
- Benzene, (phenoxymethyl)- (9CI)
- (Phenoxymethyl)-benzene
- (Phenoxymethyl)benzene (ACI)
- Ether, benzyl phenyl (6CI, 7CI, 8CI)
- Anisole, α-phenyl-
- NSC 77971
- Benzyl phenyl ether
-
- MDL: MFCD00020660
- Inchi: 1S/C13H12O/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2
- InChI-Schlüssel: BOTNYLSAWDQNEX-UHFFFAOYSA-N
- Lächelt: O(CC1C=CC=CC=1)C1C=CC=CC=1
- BRN: 2045713
Berechnete Eigenschaften
- Genaue Masse: 184.08900
- Monoisotopenmasse: 184.088815
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 14
- Anzahl drehbarer Bindungen: 3
- Komplexität: 143
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Topologische Polaroberfläche: 9.2
- Tautomerzahl: nichts
- XLogP3: 3.8
Experimentelle Eigenschaften
- Farbe/Form: Hellbraune orange Stücke
- Dichte: 1.0120 (rough estimate)
- Schmelzpunkt: 38.0 to 42.0 deg-C
- Siedepunkt: 288°C(lit.)
- Flammpunkt: Fahrenheit: 235.4° f
Celsius: 113° c - Brechungsindex: 1.5641 (estimate)
- Wasserteilungskoeffizient: Unlöslich in Wasser.
- PSA: 9.23000
- LogP: 3.26560
- Löslichkeit: Nicht bestimmt
Benzyl phenyl ether Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Warning
- Gefahrenhinweis: H315-H319
- Warnhinweis: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: S26-S36
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:0-10°C
- Risikophrasen:R36/37/38
Benzyl phenyl ether Zolldaten
- HS-CODE:2909309090
- Zolldaten:
China Zollkodex:
2909309090Übersicht:
2909309090 Andere aromatische Ether und ihre halogenierten Derivate\Sulfonierung\Nitratederivate (einschließlich nitrosativer Derivate).Regulierungsbedingungen:nothing.VAT:17.0%.Steuerrückerstattungssatz:9.0%.MFN-Tarif:5.5%.Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
2909309090 andere aromatische Ether und ihre Halogen-, Sulfo-, Nitro- oder Nitrosoderivate MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:5.5% General tariff:30.0%
Benzyl phenyl ether Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | B300103-2.5g |
Benzyl Phenyl Ether |
946-80-5 | 2.5g |
$ 80.00 | 2022-06-07 | ||
Enamine | EN300-315650-1.0g |
(benzyloxy)benzene |
946-80-5 | 95.0% | 1.0g |
$19.0 | 2025-03-19 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B22539-25g |
Benzyl phenyl ether, 97% |
946-80-5 | 97% | 25g |
¥1317.00 | 2023-02-26 | |
Enamine | EN300-315650-5g |
(benzyloxy)benzene |
946-80-5 | 95% | 5g |
$21.0 | 2023-09-05 | |
TRC | B300103-250mg |
Benzyl Phenyl Ether |
946-80-5 | 250mg |
$ 50.00 | 2022-06-07 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0433-500G |
Benzyl Phenyl Ether |
946-80-5 | >98.0%(GC) | 500g |
¥3650.00 | 2024-04-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BV473-5g |
Benzyl phenyl ether |
946-80-5 | 97% | 5g |
¥110.0 | 2022-05-30 | |
Alichem | A019087226-500g |
(Benzyloxy)benzene |
946-80-5 | 95% | 500g |
$519.40 | 2023-08-31 | |
eNovation Chemicals LLC | D748532-500g |
Benzyl Phenyl Ether |
946-80-5 | 98% | 500g |
$525 | 2024-06-07 | |
TRC | B300103-500mg |
Benzyl Phenyl Ether |
946-80-5 | 500mg |
$ 65.00 | 2022-06-07 |
Benzyl phenyl ether Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,1… Solvents: Dichloromethane , Water ; 30 min, 298 K
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Benzyltrimethylammonium chloride Solvents: Dichloromethane
Referenz
- Catalytic activity of an octopus-type calixarene on the formation of ethersChemistry Letters, 1988, (10), 1773-6,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Sodium isopropoxide Catalysts: Bis(1,5-cyclooctadiene)nickel , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: Tetrahydrofuran ; 2 h, 60 °C
Referenz
- Nickel-catalyzed C-O bond reduction of aryl and benzyl 2-pyridyl ethersChemical Communications (Cambridge, 2018, 54(17), 2138-2141,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Toluene , Water ; 12 h, 80 °C
Referenz
- Protecting group-free use of alcohols as carbon electrophiles in atom efficient aluminium triflate-catalyzed dehydrative nucleophilic displacement reactionsRSC Advances, 2017, 7(67), 42168-42171,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Catalysts: 1-Butyl-3-methylimidazolium hydroxide Solvents: 1-Butyl-3-methylimidazolium hydroxide ; 2 h, pH 9.3, 70 °C
Referenz
- Ionic liquids as reagent and reaction medium. Preparation of alkyl aryl ethersMonatshefte fuer Chemie, 2007, 138(1), 47-49,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide , Water ; 1 min, 50 °C
Referenz
- Modular microreaction systems for homogeneously and heterogeneously catalyzed chemical synthesisHelvetica Chimica Acta, 2005, 88(1), 1-9,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran , Tris(dimethylamino)phosphine
Referenz
- Metalation and formation of carbanions in a hexametapol medium. II. Anions containing heteroatoms (O,S,N)Bulletin de la Societe Chimique de France, 1965, (6), 1866-72,
Synthetic Routes 8
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: 1-Butanaminium, N,N,N-tributyl-, 2-hydroxypropyl sulfate Solvents: Benzene
Referenz
- O-Alkylation of phenol and N-alkylation of amides or imides under the synergistic effect of KF-alumina by catalysis of TBHPASShangqiu Shifan Xueyuan Xuebao, 2001, 17(4), 73-76,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Benzyltriethylammonium chloride Solvents: Acetonitrile ; 40 min, 100 °C
Referenz
- Heterogeneous phase alkylation of phenols making use of phase transfer catalysis and microwave irradiationLetters in Organic Chemistry, 2009, 6(7), 535-539,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrabutylammonium bromide Solvents: Water ; 2 h, rt
Referenz
- Tetrabutylammonium bromide-mediated benzylation of phenols in water under mild conditionTetrahedron, 2014, 70(16), 2669-2673,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Catalysts: Tetrabutylammonium bromide Solvents: 2-Methyltetrahydrofuran , Water ; 1 h, reflux
Referenz
- 2-Methyltetrahydrofuran as an alternative to dichloromethane in 2-phase reactionsSynlett, 2003, (15),,
Synthetic Routes 13
Synthetic Routes 14
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide , Bis(pinacolato)diborane Catalysts: Cuprous iodide Solvents: Dimethylformamide ; rt → 85 °C; 3 h, 80 - 85 °C
Referenz
- Preparation of 4-(3-(hydroxymethyl)phenoxy)benzonitrile as crisaborole impurity and its application in the dehalogenation of aromatic compounds, China, , ,
Synthetic Routes 15
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ; reflux; 12 h, reflux
Referenz
- Electrochemical Hydroxylation of Electron-Rich Arenes in Continuous FlowEuropean Journal of Organic Chemistry, 2022, 2022(20),,
Synthetic Routes 16
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: 5,11,17,23,29,35-Hexakis(1,1-dimethylethyl)-37,38,39,40,41,42-hexakis[2-[2-(2-me… Solvents: Dichloromethane
Referenz
- Catalytic ability of octopus-type calixarene in the formation of ethers from phenols and alkyl halides or 1-chloro-4-nitrobenzeneBulletin of the Chemical Society of Japan, 1995, 68(12), 3563-7,
Synthetic Routes 17
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Solvents: Choline, hydroxide , Water ; 1 h, rt
1.2 24 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 24 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Referenz
- An alternative route for boron phenoxide preparation from arylboronic acid and its application for C-O bond formationTetrahedron Letters, 2020, 61(34),,
Synthetic Routes 18
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate , Sodium iodide Solvents: Dichloromethane ; 2 h, 80 °C
Referenz
- Oligomeric Benzylsulfonium Salts: Facile Benzylation via High-Load ROMP ReagentsJournal of Organic Chemistry, 2007, 72(9), 3194-3198,
Synthetic Routes 19
Synthetic Routes 20
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: 2-(2-Methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]ethanamine
Referenz
- Solid-liquid phase transfer catalysis without solvent: further improvement in SNAr reactionsSynthetic Communications, 1990, 20(18), 2855-64,
Benzyl phenyl ether Raw materials
- Benzyl alcohol
- Dibenzyl carbonate
- Perchlorate (8CI,9CI)
- 2-[4-(Phenylmethoxy)phenoxy]pyridine
- Benzene, 1-chloro-2-(phenylmethoxy)-
- Phenylboronic acid
- Iodobenzene
- rel-(3aR,4S,7R,7aS)-1,3,3a,4,7,7a-Hexahydro-2-(phenylmethyl)-4,7-methanobenzo[c]thiophenium
Benzyl phenyl ether Preparation Products
Benzyl phenyl ether Verwandte Literatur
-
Yanuar Philip Wijaya,Kevin J. Smith,Chang Soo Kim,El?d L. Gyenge Green Chem. 2020 22 7233
-
Jiao Xu,Bingxiao Zheng,Jinliang Song,Haihong Wu,Xuelei Mei,Kaili Zhang,Wanying Han,Chunyu Li,Mingyuan He,Buxing Han Green Chem. 2023 25 2318
-
3. 172. The chemical effects of γ-radiation on organic systems. Part VIII. The radiolysis of allyl phenyl ether and certain other ethersA. F. Everard,G. A. Swan,P. S. Timmons J. Chem. Soc. 1962 918
-
Kenkichi Taniguchi,Hidetaka Nanao,Osamu Sato,Aritomo Yamaguchi,Masayuki Shirai Green Chem. 2021 23 1658
-
Kazuya Imamura,Hiroko Kato,Yuichiro Wada,Kazuhiro Makabe,Ayumu Onda,Atsuhiro Tanaka,Hiroshi Kominami,Katsutoshi Sato,Katsutoshi Nagaoka Chem. Commun. 2018 54 7298
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:946-80-5)Benzyl phenyl ether

Reinheit:99%
Menge:500g
Preis ($):376.0